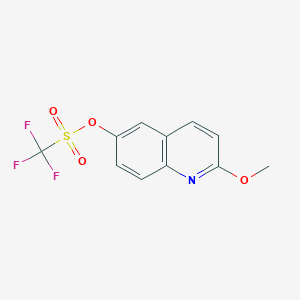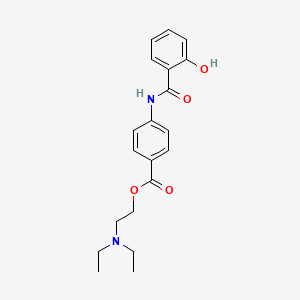![molecular formula C7H14N2 B13841061 Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)
Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate is a chemical compound that serves as an intermediate in the synthesis of hybrid antibacterial agents. It exhibits inhibitory activities towards DNA Polymerase-Topoisomerase. The molecular formula of this compound is C11H10D4F6N2O2, and it has a molecular weight of 324.26.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate typically involves multiple steps. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the development of antibacterial agents.
Medicine: It is involved in the synthesis of compounds that inhibit DNA Polymerase-Topoisomerase, which is crucial for antibacterial activity.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate involves its inhibitory effect on DNA Polymerase-Topoisomerase. This enzyme is essential for DNA replication and transcription. By inhibiting this enzyme, the compound disrupts the replication process, leading to antibacterial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are used in various biomedical applications.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds exhibit potent activities against FGFR1, 2, and 3, and are used in cancer research.
Uniqueness
Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate is unique due to its specific inhibitory activity towards DNA Polymerase-Topoisomerase, making it a valuable intermediate in the synthesis of antibacterial agents.
Eigenschaften
Molekularformel |
C7H14N2 |
|---|---|
Molekulargewicht |
130.22 g/mol |
IUPAC-Name |
5,5,7,7-tetradeuterio-2,3,4,4a,6,7a-hexahydro-1H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/i4D2,5D2 |
InChI-Schlüssel |
KSCPLKVBWDOSAI-CQOLUAMGSA-N |
Isomerische SMILES |
[2H]C1(C2CCCNC2C(N1)([2H])[2H])[2H] |
Kanonische SMILES |
C1CC2CNCC2NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13840996.png)
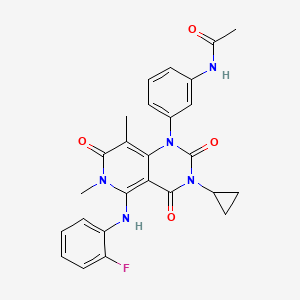
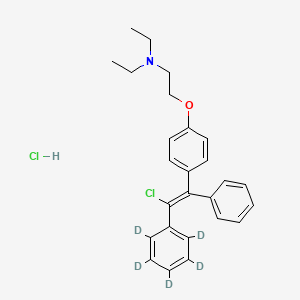
![Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/structure/B13841011.png)
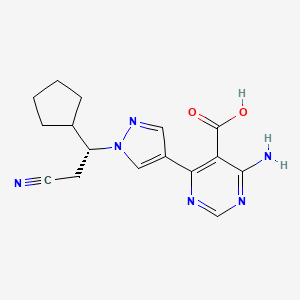
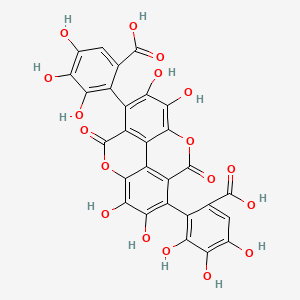
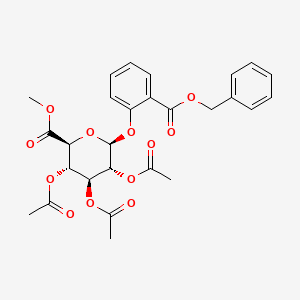

![Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13841029.png)


